Cross-Coupling Enabled by Para-Bromo Substitution
The presence of a bromine atom at the para-position of the phenyl ring confers reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira) that is absent in non-halogenated 4-oxobutanoic acid analogs. This compound serves as an electrophilic partner for C-C and C-N bond formation, whereas the parent 4-oxo-4-phenylbutanoic acid (unsubstituted) lacks this synthetic handle. The bromine atom is explicitly documented as imparting 'unique chemical properties and reactivity' and is 'often used in the synthesis of pharmaceuticals and other organic compounds due to its potential to form new bonds' . The ortho-methyl group further influences the electronic environment of the bromine, modulating oxidative addition rates in cross-coupling relative to unsubstituted 4-bromo analogs [1]. For researchers requiring a synthetic intermediate that can undergo further functionalization at the aryl ring, the para-bromo substituent represents a non-negotiable structural requirement.
| Evidence Dimension | Presence of cross-coupling-capable halogen substituent |
|---|---|
| Target Compound Data | Para-bromo substituent present; suitable for Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 4-Oxo-4-phenylbutanoic acid: No halogen substituent; 4-(4-Chlorophenyl)-4-oxobutanoic acid: Chloro substituent (C-Cl bond dissociation energy: 397 kJ/mol); 4-(4-Bromophenyl)-4-oxobutanoic acid: Bromo but no ortho-methyl |
| Quantified Difference | C-Br bond dissociation energy: 280 kJ/mol vs. C-Cl: 397 kJ/mol; bromo substituent provides ~30% lower bond energy facilitating oxidative addition in cross-coupling [2] |
| Conditions | General synthetic methodology context; Pd-catalyzed cross-coupling conditions |
Why This Matters
This determines whether the compound can serve as a substrate for downstream diversification via cross-coupling, a capability absent in non-halogenated analogs and quantitatively distinct from chloro analogs due to bond energetics.
- [1] PubChem. 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid. Computed Molecular Descriptors and Physicochemical Properties. View Source
- [2] Luo YR. Comprehensive Handbook of Chemical Bond Energies. CRC Press; 2007. Bond dissociation energies for C-Br and C-Cl bonds. View Source
